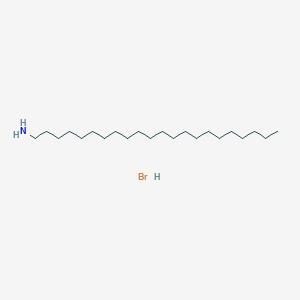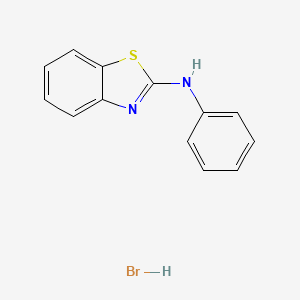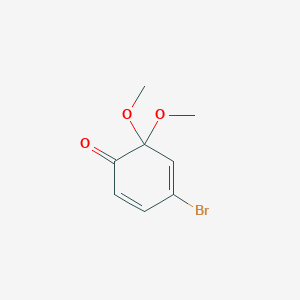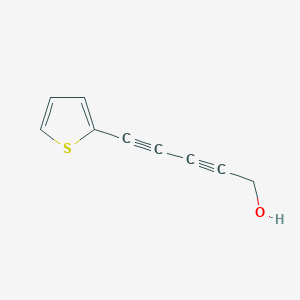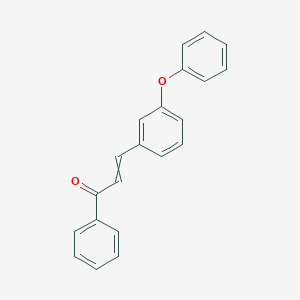
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- is an organosilicon compound with the molecular formula C20H22OSi2 It is a derivative of disiloxane, characterized by the presence of two phenylethynyl groups attached to the silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with phenylacetylene. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes in the presence of a catalyst.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Substitution: Reaction with nucleophiles to replace the phenylethynyl groups
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, inert atmosphere, elevated temperatures.
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Formation of silanols or siloxanes.
Substitution: Formation of substituted disiloxanes with different functional groups
Scientific Research Applications
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, such as silicone polymers and resins.
Organic Synthesis: Acts as a reagent in various organic reactions, including hydrosilylation and dehydrogenative silylation.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a precursor for other organosilicon compounds .
Mechanism of Action
The mechanism of action of disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds and phenylethynyl groups. These functional groups allow the compound to undergo hydrosilylation, oxidation, and substitution reactions, leading to the formation of diverse organosilicon products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)-: Similar structure but with methyl groups instead of phenylethynyl groups.
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)-: Contains pentafluorophenyl groups instead of phenylethynyl groups.
1,1,3,3-Tetramethyldisiloxane: Lacks the phenylethynyl groups and is used as a reducing agent and hydrosilylation reagent.
Uniqueness
The phenylethynyl groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
172228-59-0 |
|---|---|
Molecular Formula |
C20H22OSi2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
[dimethyl(2-phenylethynyl)silyl]oxy-dimethyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C20H22OSi2/c1-22(2,17-15-19-11-7-5-8-12-19)21-23(3,4)18-16-20-13-9-6-10-14-20/h5-14H,1-4H3 |
InChI Key |
JDWXOKUPUSHCPB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#CC1=CC=CC=C1)O[Si](C)(C)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


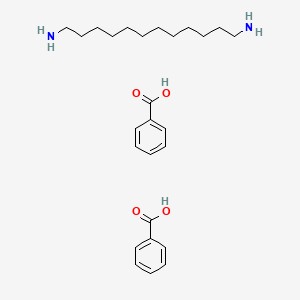
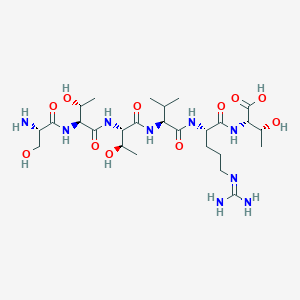


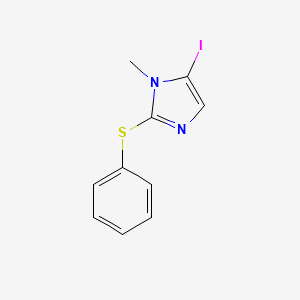
![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
